2-Methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2-Methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that features a pyrrolo[2,3-b]pyrazine core with a methyl group at the 2-position and a phenylsulfonyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyrazine derivative with a sulfonyl chloride in the presence of a base can yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or other reduced forms of the compound.
Scientific Research Applications
2-Methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyrazine
- 2-Methyl-5-(phenylsulfonyl)-5H-pyrrolo[3,2-b]pyrazine
- 2-Methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-c]pyrazine
Uniqueness
2-Methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the methyl and phenylsulfonyl groups can significantly impact the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H11N3O2S |
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Molecular Weight |
273.31 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-2-methylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C13H11N3O2S/c1-10-9-14-13-12(15-10)7-8-16(13)19(17,18)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
LBKMRRHJLGDBLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C=CN2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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